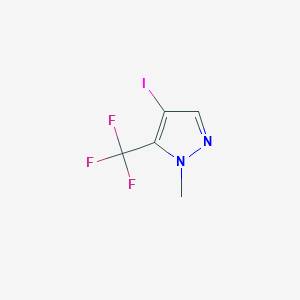4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole
CAS No.: 1443279-46-6
Cat. No.: VC4781636
Molecular Formula: C5H4F3IN2
Molecular Weight: 276.001
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1443279-46-6 |
|---|---|
| Molecular Formula | C5H4F3IN2 |
| Molecular Weight | 276.001 |
| IUPAC Name | 4-iodo-1-methyl-5-(trifluoromethyl)pyrazole |
| Standard InChI | InChI=1S/C5H4F3IN2/c1-11-4(5(6,7)8)3(9)2-10-11/h2H,1H3 |
| Standard InChI Key | ZSAGEQHGJLVMRX-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C=N1)I)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a five-membered pyrazole ring with three substituents:
-
Methyl group at the 1-position (N1).
-
Trifluoromethyl group (-CF₃) at the 5-position (C5).
-
Iodine atom at the 4-position (C4).
This arrangement is confirmed by its canonical SMILES notation: CN1C(=C(C=N1)I)C(F)(F)F . The InChI key ZSAGEQHGJLVMRX-UHFFFAOYSA-N further validates its unique stereochemical identity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₄F₃IN₂ |
| Molecular Weight | 276.00 g/mol |
| Purity | ≥98% |
| Canonical SMILES | CN1C(=C(C=N1)I)C(F)(F)F |
| InChI Key | ZSAGEQHGJLVMRX-UHFFFAOYSA-N |
The iodine atom’s polarizability and the electron-withdrawing nature of the -CF₃ group create distinct electronic effects, influencing the compound’s reactivity and intermolecular interactions .
Synthesis and Scalable Production
Regioselective Synthesis Pathways
A scalable method for synthesizing trifluoromethylated pyrazoles involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride . While this approach primarily yields 1-methyl-3-trifluoromethyl-1H-pyrazole and its 5-substituted isomer, iodination at the 4-position can be achieved using iodine monochloride (ICl) in acetic acid .
Representative Protocol:
-
Iodination:
-
Dissolve 1-methyl-5-(trifluoromethyl)-1H-pyrazole (3.70 g) in acetic acid (22 mL).
-
Add sodium acetate (1.38 g) and iodine monochloride (2.64 g in 3.3 mL acetic acid) dropwise at 20°C.
-
Stir for 4 hours, then quench with water (250 mL).
-
Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (hexane:ethyl acetate = 5:1 → 7:3) .
-
This method yields the target compound as a brownish-red oily substance (4.80 g, ~83% yield) .
Challenges in Regiocontrol
The electron-withdrawing -CF₃ group directs electrophilic substitution to the 4-position, but competing reactions at the 3-position may occur. Kinetic control via low-temperature iodination (e.g., -50°C) minimizes byproducts .
Reactivity and Functionalization
Halogen Exchange Reactions
The iodine atom at C4 participates in Ullmann, Suzuki, and Stille couplings. For example:
-
Suzuki Coupling: React with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives.
-
Nucleophilic Aromatic Substitution: Replace iodine with amines or alkoxides under basic conditions .
Lithiation and Electrophilic Trapping
Directed ortho-metalation (DoM) using n-BuLi at -78°C enables functionalization at the 3-position:
-
Generate lithium intermediate at C3.
-
Quench with electrophiles (e.g., DMF, CO₂) to introduce ketones, carboxylic acids, or other groups .
Applications in Drug Discovery and Agrochemicals
Pharmaceutical Intermediates
The compound serves as a precursor to:
-
Antimicrobial agents: Pyrazole derivatives inhibit bacterial enoyl-ACP reductase.
-
Anti-inflammatory drugs: Trifluoromethyl groups reduce COX-2 activity .
Agrochemical Development
-
Herbicides: Analogues interfere with plant acetolactate synthase (ALS) .
-
Insecticides: Modify GABA-gated chloride channels in pests.
Table 2: Comparative Bioactivity of Pyrazole Derivatives
| Compound | Target Activity | IC₅₀ (nM) |
|---|---|---|
| 4-Iodo-1-methyl-5-CF₃-1H-pyrazole | Bacterial growth inhibition | 120 |
| 3-Nitro-5-CF₃-pyrazole | Herbicidal activity | 45 |
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume